molecular formula C16H23NO11 B1435192 Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside CAS No. 693800-24-7

Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside

Cat. No. B1435192
CAS RN: 693800-24-7
M. Wt: 405.35 g/mol
InChI Key: HVAIRZMRBOGXLF-JPIRQXTESA-N
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Description

Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside seems to be a complex organic compound. It is a derivative of glucopyranoside, which is a type of sugar molecule, and it has been modified with carboxymethyl and acetyl groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through a series of organic reactions, including acetylation and carboxymethylation .


Molecular Structure Analysis

The molecular structure of such compounds typically involves a sugar backbone with various functional groups attached. These can include carboxymethyl groups (-CH2COOH) and acetyl groups (-COCH3) .

Future Directions

While specific future directions for this compound could not be found, research into similar compounds is ongoing. These compounds have potential applications in various fields, including medicine, cosmetics, food and textile industries, and agriculture .

properties

IUPAC Name

2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO11/c1-7(18)17-13-15(27-10(4)21)14(26-9(3)20)11(5-24-8(2)19)28-16(13)25-6-12(22)23/h11,13-16H,5-6H2,1-4H3,(H,17,18)(H,22,23)/t11-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAIRZMRBOGXLF-JPIRQXTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside
Reactant of Route 2
Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside
Reactant of Route 3
Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside
Reactant of Route 4
Reactant of Route 4
Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside
Reactant of Route 5
Reactant of Route 5
Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside

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